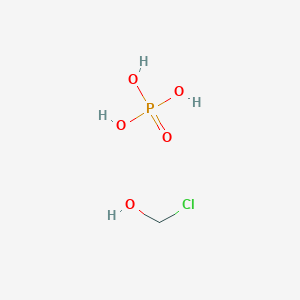
Phosphoric acid--chloromethanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–chloromethanol (1/1) is a compound formed by the combination of phosphoric acid and chloromethanol in a 1:1 molar ratio. Phosphoric acid, a triprotic acid, is widely used in various industrial applications, while chloromethanol, also known as chloromethyl alcohol, is an organic compound with a hydroxyl group and a chlorine atom attached to a methane backbone. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphoric acid–chloromethanol (1/1) can be synthesized through the direct reaction of phosphoric acid with chloromethanol. The reaction typically occurs under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The general reaction can be represented as:
H3PO4+CH3ClOH→H3PO4–CH3ClOH
Industrial Production Methods: Industrial production of phosphoric acid–chloromethanol (1/1) involves the careful mixing of phosphoric acid and chloromethanol in large reactors. The reaction is carried out at a controlled temperature and pressure to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid–chloromethanol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives and chlorinated organic compounds.
Reduction: Reduction reactions can lead to the formation of phosphorous acid and methanol derivatives.
Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and amines (NH_2R) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives and chlorinated organic compounds.
Reduction: Phosphorous acid and methanol derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphoric acid–chloromethanol (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The hydroxyl group of chloromethanol can form hydrogen bonds with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Phosphoric acid–chloromethanol (1/1) can be compared with other similar compounds such as:
Phosphoric acid–methanol (1/1): Lacks the chlorine atom, resulting in different reactivity and applications.
Phosphoric acid–chloroethanol (1/1): Contains an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
Phosphoric acid–chloropropanol (1/1): Has a longer carbon chain, affecting its solubility and reactivity.
The uniqueness of phosphoric acid–chloromethanol (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and a wide range of applications in various fields.
Propriétés
Numéro CAS |
56590-75-1 |
|---|---|
Formule moléculaire |
CH6ClO5P |
Poids moléculaire |
164.48 g/mol |
Nom IUPAC |
chloromethanol;phosphoric acid |
InChI |
InChI=1S/CH3ClO.H3O4P/c2-1-3;1-5(2,3)4/h3H,1H2;(H3,1,2,3,4) |
Clé InChI |
OKLBIBSEZDPUBY-UHFFFAOYSA-N |
SMILES canonique |
C(O)Cl.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


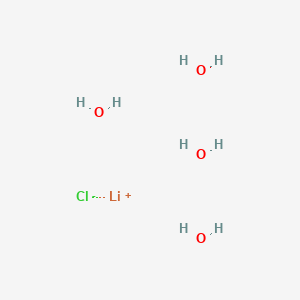
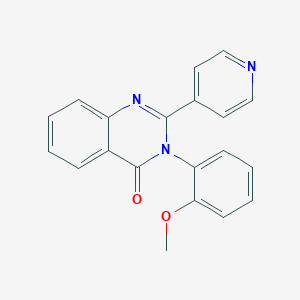
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
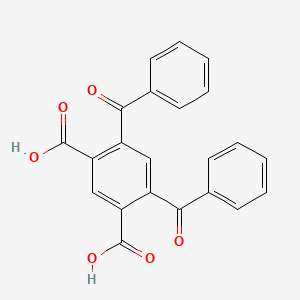
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
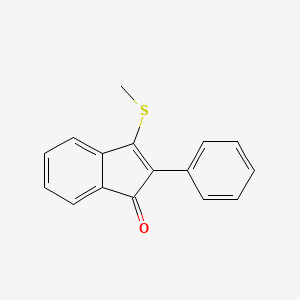
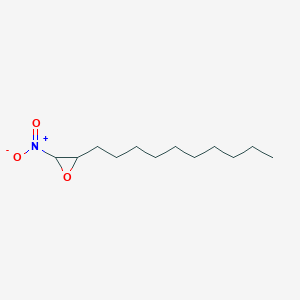

sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)


methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)

